molecular formula C25H18N2O3 B343035 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B343035
M. Wt: 394.4 g/mol
InChI Key: AIBQFACZWFGVJN-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, a cyclization reaction between 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux can yield benzoxazole derivatives .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly solvents to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to induce cell cycle arrest at the G2/M phase and enhance apoptosis in leukemia cancer cells . The compound may interact with various enzymes and receptors, disrupting cellular processes and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide stands out due to its specific structural features, which contribute to its unique biological activities. Its combination of benzoxazole and naphthamide moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H18N2O3

Molecular Weight

394.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C25H18N2O3/c1-29-23-15-17-8-3-2-7-16(17)14-20(23)24(28)26-19-10-6-9-18(13-19)25-27-21-11-4-5-12-22(21)30-25/h2-15H,1H3,(H,26,28)

InChI Key

AIBQFACZWFGVJN-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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